molecular formula C11H9NO3 B561483 5-Amino-6-hydroxynaphthalene-2-carboxylic acid CAS No. 103906-12-3

5-Amino-6-hydroxynaphthalene-2-carboxylic acid

Cat. No. B561483
M. Wt: 203.197
InChI Key: DMHFJUOUZWANGM-UHFFFAOYSA-N
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Description

5-Amino-6-hydroxynaphthalene-2-carboxylic acid (AHN) is a chemical compound that is widely used in scientific research. It is a naphthalene derivative that contains an amino group and a carboxylic acid group. AHN is a versatile compound that has a variety of applications in biochemistry and physiology.

Mechanism Of Action

The mechanism of action of 5-Amino-6-hydroxynaphthalene-2-carboxylic acid is not well understood. However, it is believed that the amino and carboxylic acid groups of 5-Amino-6-hydroxynaphthalene-2-carboxylic acid interact with biomolecules such as proteins and nucleic acids, leading to changes in their fluorescence properties.

Biochemical And Physiological Effects

5-Amino-6-hydroxynaphthalene-2-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 5-Amino-6-hydroxynaphthalene-2-carboxylic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-Amino-6-hydroxynaphthalene-2-carboxylic acid in laboratory experiments is its high degree of purity. 5-Amino-6-hydroxynaphthalene-2-carboxylic acid can be synthesized with a high degree of purity, which makes it a useful tool in biochemical assays. However, one limitation of 5-Amino-6-hydroxynaphthalene-2-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many possible future directions for research on 5-Amino-6-hydroxynaphthalene-2-carboxylic acid. One area of research could be the development of new fluorescent probes based on 5-Amino-6-hydroxynaphthalene-2-carboxylic acid. Another area of research could be the investigation of the antioxidant properties of 5-Amino-6-hydroxynaphthalene-2-carboxylic acid and its potential use in the treatment of diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 5-Amino-6-hydroxynaphthalene-2-carboxylic acid and its interactions with biomolecules.

Synthesis Methods

5-Amino-6-hydroxynaphthalene-2-carboxylic acid can be synthesized using a variety of methods. One common method is the reaction of 2-nitronaphthalene with sodium hydroxide, followed by reduction with iron powder and hydrochloric acid. This method yields 5-Amino-6-hydroxynaphthalene-2-carboxylic acid with a high degree of purity and is commonly used in research laboratories.

Scientific Research Applications

5-Amino-6-hydroxynaphthalene-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used as a fluorescent probe for the detection of proteins and other biomolecules. 5-Amino-6-hydroxynaphthalene-2-carboxylic acid can be conjugated to antibodies or other molecules to create fluorescent probes that can be used in a variety of assays.

properties

IUPAC Name

5-amino-6-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-10-8-3-1-7(11(14)15)5-6(8)2-4-9(10)13/h1-5,13H,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHFJUOUZWANGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723616
Record name 5-Amino-6-hydroxynaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-hydroxynaphthalene-2-carboxylic acid

CAS RN

103906-12-3
Record name 5-Amino-6-hydroxynaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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